molecular formula C16H23N3O6S B1221684 Cephradine dihydrate CAS No. 31828-50-9

Cephradine dihydrate

Cat. No. B1221684
CAS RN: 31828-50-9
M. Wt: 385.4 g/mol
InChI Key: HBKDHIDYMXXJLI-OEDJVVDHSA-N
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Description

Synthesis Analysis

The synthesis of cephradine involves the interaction with transition metal ions to form various complexes, suggesting its capability to behave as a monoanionic tridentate ligand. Studies have shown the formation of complexes such as [Fe(cephra)Cl2] and [M(cephra)Cl] (where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)), indicating cephradine's versatility in forming metal complexes (Anacona & Acosta, 2006). Additionally, computational redesign efforts have aimed to create biocatalysts for green chemistry, including the enzymatic synthesis of cephradine with high selectivity and yield, showcasing advances in its production for industrial significance (Jinwen et al., 2018).

Molecular Structure Analysis

Cephradine's molecular structure is characterized by its cephalosporin nucleus, which is crucial for its antibacterial activity. The alkaline degradation product of cephradine has been identified, highlighting its stability and reaction pathways under alkaline conditions (Cohen, Funke, & Puar, 1973). Additionally, the interaction of cephradine with cetyldimethylethylammonium bromide has been studied, providing insights into its molecular interactions and behavior in various conditions (Hossain & Hoque, 2013).

Chemical Reactions and Properties

The chemical reactions of cephradine have been explored, particularly its interaction with metals to form complexes that exhibit different antibacterial activities compared to the free ligand. These studies reveal cephradine's potential in the development of new antibacterial agents and its interaction with essential and trace elements in the human body (Sultana, Arayne, & Afzal, 2003). Additionally, the colorimetric determination of cephradine has been detailed, providing a method for its quantitative analysis in various applications (Kirschbaum, 1974).

Physical Properties Analysis

Research on cephradine's physical properties has focused on its crystalline forms and their dissolution patterns, indicating the significance of crystal form on its solubility and efficacy. The study of four crystal forms of cephradine showed differences in their dissolution rates, highlighting the impact of physical form on drug delivery (Sohn & Park, 2006).

Chemical Properties Analysis

Cephradine's chemical properties, including its antibacterial activity when forming metal complexes, have been examined to understand its therapeutic potential and interactions with metals. These complexes often show decreased antibacterial activity, which is crucial for assessing cephradine's efficacy in various forms and combinations (Sultana, Arayne, & Afzal, 2005).

Scientific Research Applications

Interaction with Other Substances

  • Interaction with Mango Juice: A study investigated the interaction of cephradine with mango juice in simulated gastric juice. It was observed that there was no significant difference in the drug release curve at different pH levels, suggesting the stability of cephradine in various gastric conditions (Mallik, 2012).
  • Interaction with Parenteral Formulations: Differential thermal analysis was used to study cephradine's interaction with various substances in parenteral formulations, indicating its compatibility and potential incompatibility with certain adjuvants (Jacobson & Gibbs, 1973).

Stability and Degradation

  • Stability after Gamma Irradiation: Gamma irradiation of cephradine in dry state results in minimal degradation, suggesting the feasibility of radiation sterilization for this antibiotic (Jacobs, 1983).
  • Alkaline Degradation Product: Cephradine yields a unique alkaline degradation product, which was identified and characterized, contributing to the understanding of its chemical stability (Cohen, Funke & Puar, 1973).

Bioequivalence and Pharmacokinetics

  • Bioequivalence of Cephradine Capsules: A study evaluated the bioequivalence of two cephradine capsules, showing that they meet the criteria of bioequivalence, important for consistent therapeutic effects (Cho et al., 2002).
  • Surfactant Sensitized Detection in Milk: A spectrofluorimetric method was developed for the determination of trace amounts of cephradine in milk samples, highlighting its potential for quality control in dairy products (Wen-lian, 2014).

Maternal-Fetal Transfer

  • Transfer in Pregnancy: Research on the transfer of cephradine during pregnancy revealed that the antibiotic is rapidly transferred to the feto-placental unit after administration to the mother, important for understanding its safety and efficacy in pregnant women (Craft & Forster, 1978).

Analytical Methods

  • High-Performance Liquid Chromatographic Method: A study focused on the quantitative analysis of cephradine using HPLC, which is crucial for ensuring the quality and consistency of this antibiotic in pharmaceutical formulations (AL-Salman, 2018).

Solubility and Pharmacodynamics

  • Solubility as a Function of pH: The solubility of cephradine in water was studied as a function of pH, providing insights into its pharmacokinetic properties and formulation strategies (Sun, Jiang, Liu & Zhang, 2017).

Corrosion Inhibition

  • Inhibitor for Copper in Saline Solution: Cephradine was investigated as a corrosion inhibitor for copper, demonstrating its potential application beyond its traditional use as an antibiotic (Tasić et al., 2018).

Environmental Impact and Treatment

  • Treatment of Pharmaceutical Effluent: A study examined the treatment of effluent produced during the production of cephradine, contributing to environmental management and sustainability (Saravanane, Murthy & Krishnaiah, 2001).

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.2H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKDHIDYMXXJLI-OEDJVVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974005
Record name 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephradine dihydrate

CAS RN

31828-50-9, 58456-86-3
Record name Cephradine dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-amino-2-(1,4-cyclohexadien-1-yl) acetamido)-3-methyl-8-oxo-, hydrate, D-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHRADINE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PPJ9MMPE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
K Florey - Analytical profiles of drug substances, 1976 - Elsevier
… The melting range (USP) of cephradine dihydrate house standard (Batch NN005NB) was … On the other hand the thermogram of cephradine dihydrate exhibits two endothermic peaks at …
Number of citations: 15 www.sciencedirect.com
MS Islam, SB Monsur - International Research Journal of Pharmacy and …, 2018 - irjpms.com
… Cephradine dihydrate, which crystallizes from aqueous solution under controlled conditions, is very stable and resistant to oxidation. However, on dehydration the dehydrate becomes …
Number of citations: 2 irjpms.com
N Sultana, MS Arayne, M Afzal - Pakistan journal of …, 2003 - researchgate.net
… It melts with decomposition for cephradine dihydrate the mp is 183-185 whereas it has a varied range from 175-192C. The IR spectra of cephradine monohydrate & dihydrate, NMR and …
Number of citations: 34 www.researchgate.net
MA Omar, OH Abdelmageed, TZ Attia - Talanta, 2009 - Elsevier
… contain 500 mg cephradine dihydrate per tablet. Velosef ® vials (Bristol Myers-Squibb Pharmaceutical Co., Cairo, Egypt), labeled to contain 500 mg cephradine dihydrate and 166.5 mg …
Number of citations: 87 www.sciencedirect.com
K MIYAZAKI, O OGINO, T ARITA - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
Intensely fluorescent products were formed from cephalexin and cephradine in acidic solution containing hydrogen peroxide by hydrolysis at high temperature. A fluorescent product …
Number of citations: 30 www.jstage.jst.go.jp
ML Chen - Pharmaceutical research, 1992 - Springer
… The drug treatments were cephradine and cephradine dihydrate capsules. After fasting for 8 hr, each subject received a 500-mg capsule of the respective cephradine formulation with …
Number of citations: 108 link.springer.com
MA Omar, OH Abdelmageed, TZ Attia - International Journal of …, 2009 - hindawi.com
A simple, reliable, and sensitive kinetic spectrophotometric method was developed for determination of eight cephalosporin antibiotics, namely, Cefotaxime sodium, Cephapirin sodium, …
Number of citations: 33 www.hindawi.com
MA Trimm, O Al-Sawi, TZ Trimm - Analytical Chemistry: Methods …, 2011 - ksascholar.dri.sa
A simple, reliable, and sensitive kinetic spectrophotometric method was developed for determination of eight cephalosporin antibiotics, namely, Cefotaxime sodium, Cephapirin sodium, …
Number of citations: 0 ksascholar.dri.sa
HY Aboul-Enein, GD Anthony… - Profiles of Drug …, 1976 - books.google.com
… On the other hand the thermogram of cephradine dihydrate exhibits two endothermic peaks at … Thermograms of cephradine dihydrate, cephradine, cephalexin”, and cephradine mono…
Number of citations: 0 books.google.com
BM Frantz - Journal of Pharmaceutical Sciences, 1976 - Wiley Online Library
… Precision and Accuracy-The precision and accuracy were determined by assaying standard solutions of pure cephradine dihydrate of the same concentration (40 pg/ml, potency of 36 …
Number of citations: 12 onlinelibrary.wiley.com

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